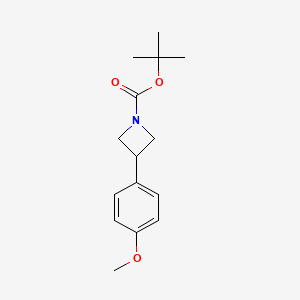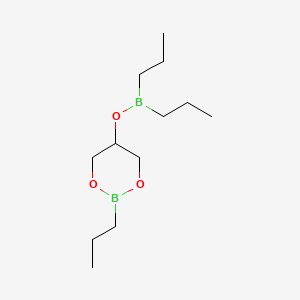
2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate: is an organoboron compound with the molecular formula C12H26B2O3 . This compound is characterized by its boron-containing cyclic structure, which includes a dioxaborinane ring. Organoboron compounds are widely studied due to their unique chemical properties and applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate typically involves the reaction of boronic acids or boronates with diols. One common method is the reaction of dipropylboronic acid with 2-propyl-1,3,2-dioxaborinane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product using techniques like distillation or crystallization. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron-containing ring to other boron derivatives.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkylating agents are employed under specific conditions.
Major Products: The major products formed from these reactions include various boronic acids, borates, and substituted boron compounds .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate is used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex molecules .
Biology and Medicine: The compound’s boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron atoms and irradiates them with neutrons .
Industry: In the materials science field, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-oxygen bonds .
Mecanismo De Acción
The mechanism of action of 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate in chemical reactions involves the formation and cleavage of boron-oxygen bonds. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, facilitating the transfer of boron to palladium catalysts, which then form carbon-carbon bonds with organic substrates . The molecular targets and pathways involved include the interaction of boron atoms with palladium catalysts and organic halides .
Comparación Con Compuestos Similares
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- Phenylboronic acid neopentylglycol ester
- (5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzene
Uniqueness: 2-Propyl-1,3,2-dioxaborinan-5-yl dipropylborinate is unique due to its specific cyclic structure and the presence of both propyl and dipropyl groups. This structural uniqueness imparts distinct reactivity and stability compared to other similar boron-containing compounds .
Propiedades
Número CAS |
61142-54-9 |
|---|---|
Fórmula molecular |
C12H26B2O3 |
Peso molecular |
240.0 g/mol |
Nombre IUPAC |
dipropyl-[(2-propyl-1,3,2-dioxaborinan-5-yl)oxy]borane |
InChI |
InChI=1S/C12H26B2O3/c1-4-7-13(8-5-2)17-12-10-15-14(9-6-3)16-11-12/h12H,4-11H2,1-3H3 |
Clave InChI |
XROFRSYEFJJXQN-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)OB(CCC)CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)
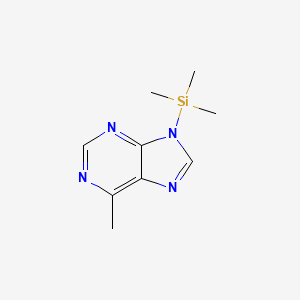

![1-Thia-4,6,8,10-tetraazaspiro[4.5]decane](/img/structure/B13974388.png)
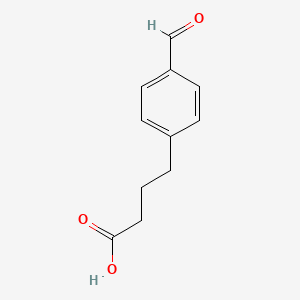
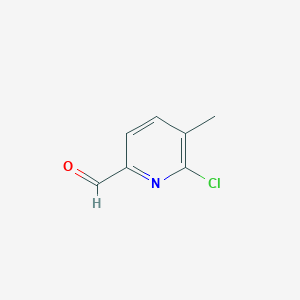

![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)



